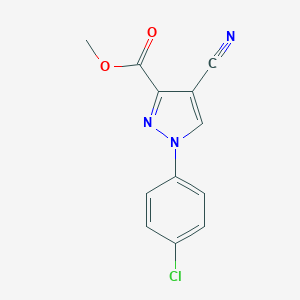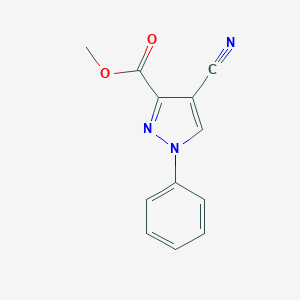
4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile, also known as CPPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPPC belongs to the class of pyrazole derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile is not fully understood. However, it has been suggested that 4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile may act by inhibiting various signaling pathways involved in cell proliferation, angiogenesis, and inflammation. 4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. It has also been shown to inhibit the expression of COX-2, an enzyme involved in the production of prostaglandins that promote inflammation.
Biochemical and Physiological Effects
4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile has also been found to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile has been shown to exhibit antinociceptive effects, reducing pain perception in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile has been found to exhibit low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, one limitation of 4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile is its poor solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile. One area of interest is the development of 4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential use of 4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the mechanism of action of 4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile and to explore its potential applications in other areas of scientific research.
Méthodes De Synthèse
4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile can be synthesized by the reaction of 4-chlorobenzaldehyde, phenylhydrazine, and ethyl cyanoacetate in the presence of sodium ethoxide. The reaction proceeds via a one-pot three-component reaction and yields 4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile as a yellow crystalline solid.
Applications De Recherche Scientifique
4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Propriétés
Formule moléculaire |
C24H16ClN3 |
|---|---|
Poids moléculaire |
381.9 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-2-phenyl-5-[(E)-2-phenylethenyl]pyrazole-3-carbonitrile |
InChI |
InChI=1S/C24H16ClN3/c25-20-14-12-19(13-15-20)24-22(16-11-18-7-3-1-4-8-18)27-28(23(24)17-26)21-9-5-2-6-10-21/h1-16H/b16-11+ |
Clé InChI |
NRQRLVMIYBBTLJ-LFIBNONCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=NN(C(=C2C3=CC=C(C=C3)Cl)C#N)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C=CC2=NN(C(=C2C3=CC=C(C=C3)Cl)C#N)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=NN(C(=C2C3=CC=C(C=C3)Cl)C#N)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Z)-2-(4-hydroxyanilino)ethenyl]iminocyclohexa-2,5-dien-1-one](/img/structure/B283011.png)
![2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile](/img/structure/B283013.png)
![6-[(Z)-2-(2-hydroxyanilino)-1,2-diphenylethenyl]iminocyclohexa-2,4-dien-1-one](/img/structure/B283014.png)
![N-[1-methyl-2-(1-naphthylimino)propylidene]naphthalen-1-amine](/img/structure/B283016.png)
![N-(1-naphthyl)-N-[2-(1-naphthylimino)ethylidene]amine](/img/structure/B283017.png)
![N-(2-{[(2-cyanophenyl)imino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B283018.png)

![N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B283020.png)
![Methyl 6-benzyl-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283023.png)



![Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283030.png)
![Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283031.png)